molecular formula C10H13ClN2O3 B1477224 5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097955-30-9

5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1477224
CAS RN: 2097955-30-9
M. Wt: 244.67 g/mol
InChI Key: WLLNEKQWLWPXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 1,4-diketones or α-amino ketones . Another method involves the cyclization of carboxylic acids with amines .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The “5-(2-chloropropanoyl)” part indicates that there is a 2-chloropropanoyl group attached to the 5-position of the pyrrole ring. The “2-methyl” part indicates that there is a methyl group attached to the 2-position of the ring. The “tetrahydro” part indicates that the pyrrole ring is fully saturated, meaning it has no double bonds or aromaticity. The “pyrrole-1,3(2H,3aH)-dione” part indicates that there are two carbonyl groups (=O) at the 1 and 3 positions of the ring .


Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds. They can also participate in condensation reactions with carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carbonyl groups and the polarizable chlorine atom in this compound suggest that it might have relatively high melting and boiling points for a compound of its size. It might also be somewhat soluble in polar solvents .

Scientific Research Applications

Photoluminescent Materials

The synthesis and study of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units have shown that these materials exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films. These polymers demonstrate potential for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells due to their optical properties and stability (Beyerlein & Tieke, 2000).

Organic Thin Film Transistors

The development of polymer semiconductors based on pyrrolo[3,4-c]pyrrole-1,3-dione structures has shown promising results for organic thin film transistors (OTFTs). These materials have been found to exhibit high LUMO levels and promising p-channel charge transport performance, indicating their potential for use in organic electronics (Guo, Sun, & Li, 2014).

Electron Transport Layers in Solar Cells

Conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole units have been synthesized for use as electron transport layers in polymer solar cells. These materials have shown to improve power conversion efficiency by facilitating electron extraction and reducing exciton recombination, demonstrating their importance in the optimization of solar cell performance (Hu et al., 2015).

Acid-Base Indicators

Derivatives of diketopyrrolopyrrole have been explored for their optical properties under alkaline conditions, revealing their potential as acid-base indicators. This application is particularly relevant in the development of novel organic materials for optoelectronic devices and biological systems, where the solubility and photophysical properties of these compounds can be advantageously utilized (Zhang et al., 2014).

properties

IUPAC Name

5-(2-chloropropanoyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-5(11)8(14)13-3-6-7(4-13)10(16)12(2)9(6)15/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLNEKQWLWPXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2C(C1)C(=O)N(C2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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